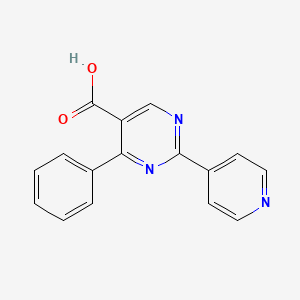

4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16(21)13-10-18-15(12-6-8-17-9-7-12)19-14(13)11-4-2-1-3-5-11/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEIKOCKEZXCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Ethyl 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

The initial step employs a Biginelli-like condensation reaction. Substituted aldehydes, ethyl acetoacetate, and urea are refluxed in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via the formation of a dihydropyrimidinone intermediate, which undergoes aromatization under acidic conditions.

Reaction Conditions

-

Catalyst : 10–15% HCl (v/v)

-

Temperature : Reflux (80–100°C)

-

Duration : 6–8 hours

-

Yield : 60–75%

The ethyl ester intermediate is characterized by its molecular formula (C18H15N3O2) and confirmed via LC-MS and NMR spectroscopy.

Hydrolysis to 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic Acid

The ester group is hydrolyzed under acidic or basic conditions. Sulfuric acid (H2SO4) is preferred for large-scale synthesis due to its cost-effectiveness and high conversion rates.

Acidic Hydrolysis Protocol

-

Reagent : 20% H2SO4 (v/v)

-

Temperature : 100°C

-

Duration : 5–10 hours

-

Yield : 85–90%

Basic hydrolysis using sodium hydroxide (NaOH) in ethanol/water mixtures (1:1) at 100°C for 3 hours achieves comparable yields (80–85%) but requires neutralization with HCl to precipitate the product.

Table 1: Hydrolysis Conditions and Yields

| Reagent | Temperature | Duration | Yield |

|---|---|---|---|

| 20% H2SO4 | 100°C | 10 h | 87% |

| 1M NaOH/EtOH | 100°C | 3 h | 86% |

Suzuki–Miyaura Coupling Followed by Ester Hydrolysis

This route introduces the pyridin-4-yl group via a palladium-catalyzed cross-coupling reaction, offering regioselectivity and functional group tolerance.

Suzuki–Miyaura Coupling

A boronic acid derivative (e.g., pyridin-4-ylboronic acid) reacts with a halogenated pyrimidine ester (e.g., 2-chloro-4-phenylpyrimidine-5-carboxylate) in the presence of Pd(PPh3)4.

Reaction Conditions

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : Na2CO3 (2 equiv)

-

Solvent : Dioxane/water (4:1)

-

Temperature : 80°C

-

Duration : 12 hours

-

Yield : 70–80%

The coupling product, ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, is purified via column chromatography (silica gel, hexane/ethyl acetate).

Ester Hydrolysis

The ester is hydrolyzed using H2SO4 or NaOH as described in Section 1.2, achieving yields of 85–90%.

Multi-Step Assembly from Itaconic Acid Derivatives

A five-step synthesis starting from itaconic acid (11) enables precise control over substituent positioning.

Synthesis of Pyrrolidinone Intermediate

Itaconic acid undergoes cyclocondensation with aniline derivatives to form 1-phenylpyrrolidin-3-one. This intermediate is functionalized via enaminone formation using dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Conditions

-

Reagent : DMF-DMA (3 equiv)

-

Solvent : Toluene

-

Temperature : 110°C

-

Duration : 4 hours

-

Yield : 65–70%

Pyrimidine Ring Formation

The enaminone reacts with acetamidine hydrochloride in methanol, catalyzed by potassium tert-butoxide (t-BuOK), to form the pyrimidine core.

Reaction Conditions

-

Catalyst : t-BuOK (1.5 equiv)

-

Solvent : Methanol

-

Temperature : Room temperature

-

Duration : 18 hours

-

Yield : 50–55%

Oxidation and Hydrolysis

The methyl ester intermediate is oxidized to the carboxylic acid using KMnO4 in acidic media, followed by purification via recrystallization.

Reaction Conditions

-

Oxidizing Agent : KMnO4 (2 equiv)

-

Acid : H2SO4 (1M)

-

Temperature : 60°C

-

Duration : 6 hours

-

Yield : 60–65%

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Each Route

| Method | Advantages | Limitations |

|---|---|---|

| Condensation-Hydrolysis | Low-cost reagents; Scalable | Moderate yields; Long reaction times |

| Suzuki–Miyaura Coupling | High regioselectivity; Versatile | Requires palladium catalysts |

| Multi-Step Assembly | Structural precision; Customizable | Labor-intensive; Lower yields |

Optimization Strategies

Catalyst Screening in Suzuki–Miyaura Coupling

Replacing Pd(PPh3)4 with PdCl2(dppf) increases coupling efficiency (yield: 85–90%) but raises costs.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings, introducing different substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid exhibits potential anticancer properties. It has been studied for its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. A notable study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer, by inducing apoptosis and inhibiting tumor growth .

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes that play critical roles in metabolic pathways. For instance, it has been investigated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly dividing cells, which is particularly relevant in cancer therapy .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It has been evaluated for its potential to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Mechanism of Action

The mechanism by which 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to the inhibition or activation of certain biological pathways, depending on the context.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares key structural and physicochemical attributes of 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid with analogous compounds:

Electronic and Bioactive Properties

- Aromaticity and Solubility : The phenyl and pyridinyl groups in this compound contribute to extended π-conjugation, which may reduce aqueous solubility compared to analogs with aliphatic substituents (e.g., 4-isopropyl-2-methyl derivative) .

- Reactivity : Thiol-containing analogs (e.g., 4-methyl-2-sulfanyl derivative) exhibit higher nucleophilic reactivity due to the -SH group, whereas the pyridinyl substituent in the target compound may favor coordination with metal ions or receptors .

Biological Activity

4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid (CAS No. 311340-89-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

The molecular formula of this compound is C₁₆H₁₁N₃O₂, with a molecular weight of approximately 277.27 g/mol. The compound features a pyrimidine ring substituted with a phenyl group and a pyridine moiety, which may influence its biological interactions and pharmacological properties .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows for hydrogen bonding and other interactions that can modulate the activity of biological macromolecules, potentially impacting cellular signaling pathways .

2. Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in several therapeutic areas:

- Anticancer Activity : Compounds containing pyrimidine and pyridine rings have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives have demonstrated inhibitory effects on various cancer cell lines through mechanisms that may involve the inhibition of specific kinases or other signaling pathways .

- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α, indicating potential use in treating inflammatory diseases .

3. In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes. For instance, studies on phosphodiesterase (PDE) inhibitors have shown that modifications in the phenyl group can significantly enhance inhibitory potency against PDE4B, a target for treating respiratory diseases like asthma .

Case Study 1: PDE Inhibition

A study investigating the structure–activity relationship (SAR) of pyridine derivatives found that certain substitutions in the phenyl ring significantly increased the potency against PDE4B. The compound exhibited an IC50 value comparable to established inhibitors, showcasing its potential as a therapeutic agent for chronic inflammatory conditions .

Case Study 2: Anticancer Properties

Another research effort focused on evaluating the anticancer properties of pyrimidine derivatives similar to this compound. The results indicated significant cytotoxic effects on various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar | Moderate anticancer activity |

| Compound B | Similar | Strong PDE inhibition |

| This compound | Unique | Promising anti-inflammatory and anticancer properties |

Q & A

Q. What are the recommended synthetic routes for 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid, and what catalysts are typically employed?

The synthesis of structurally similar pyrimidine derivatives often involves condensation reactions followed by cyclization. For example, 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, using palladium or copper catalysts in solvents like DMF or toluene . Adjusting substituents (e.g., pyridin-4-yl groups) may require optimizing stoichiometry and reaction temperatures.

Q. How should researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with Carbowax® 20M-TPA or FFAP columns is recommended for purity analysis. Structural confirmation can be achieved via -NMR and mass spectrometry (e.g., molecular weight verification: theoretical 282.32 g/mol for CHNOS analogs) .

Q. What are the critical storage conditions to ensure compound stability?

Store the compound in sealed, light-resistant containers at 2–8°C. Avoid moisture and incompatible materials (e.g., strong oxidizers). Refer to safety data sheets (SDS) for specific handling guidelines, including PPE requirements (gloves, goggles) and ventilation .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives for specific biological targets?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) enable predictive modeling of reaction outcomes. For instance, molecular docking studies on acetylcholinesterase inhibitors (AChEIs) can identify key binding interactions, guiding the design of pyrimidine-5-carboxamide derivatives with improved selectivity .

Q. What strategies address contradictions in biological activity data across different assay systems?

Discrepancies in IC values may arise from assay-specific conditions (e.g., pH, temperature). Validate activity using orthogonal assays (e.g., kinetic studies vs. cell-based assays) and cross-reference with structural data (e.g., X-ray crystallography of enzyme-inhibitor complexes) .

Q. How can reaction fundamentals inform reactor design for scalable synthesis?

Optimize batch reactions by analyzing mass transfer limitations and heat dissipation. For heterocyclic compounds like pyrimidines, continuous-flow reactors with immobilized catalysts (e.g., Pd/C) improve yield and reduce byproducts. Computational fluid dynamics (CFD) simulations aid in scaling lab-scale protocols to industrial production .

Q. What methodologies are effective in assessing inhibitory activity against acetylcholinesterase?

Use Ellman’s spectrophotometric assay to measure AChE inhibition kinetics. Compare IC values of derivatives (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides) and validate via molecular docking to identify critical residues (e.g., Trp286 in the catalytic site) .

Methodological Considerations

- Synthesis Optimization : Prioritize palladium-catalyzed cross-coupling for regioselective functionalization .

- Data Validation : Use LC-MS for trace impurity detection (≥95% purity threshold) and replicate assays to minimize variability .

- Safety Protocols : Adhere to SDS guidelines for acute toxicity (H300) and skin corrosion (H314) mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.